(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid

Antiproliferative activity Colon cancer HCT-116

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid (CAS 489397-78-6) is a synthetic, Z‑configured 5‑arylidene‑2,4‑thiazolidinedione (TZD) derivative bearing a 4‑methoxybenzylidene substituent at C5 and a 2‑propanoic acid side‑chain at N3. The compound belongs to the well‑established class of 2,4‑thiazolidinedione‑based antiproliferative agents, which have been systematically evaluated against human colon (HCT‑116), breast (MDA‑MB‑231), and myelogenous leukemia (K562) cell lines.

Molecular Formula C14H13NO5S
Molecular Weight 307.32
CAS No. 489397-78-6
Cat. No. B2904754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid
CAS489397-78-6
Molecular FormulaC14H13NO5S
Molecular Weight307.32
Structural Identifiers
SMILESCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O
InChIInChI=1S/C14H13NO5S/c1-8(13(17)18)15-12(16)11(21-14(15)19)7-9-3-5-10(20-2)6-4-9/h3-8H,1-2H3,(H,17,18)/b11-7-
InChIKeyRONGUDWUOIRGNR-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid (CAS 489397-78-6) – Structural Identity, Pharmacophore Class, and Research Procurement Position


(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid (CAS 489397-78-6) is a synthetic, Z‑configured 5‑arylidene‑2,4‑thiazolidinedione (TZD) derivative bearing a 4‑methoxybenzylidene substituent at C5 and a 2‑propanoic acid side‑chain at N3 [1]. The compound belongs to the well‑established class of 2,4‑thiazolidinedione‑based antiproliferative agents, which have been systematically evaluated against human colon (HCT‑116), breast (MDA‑MB‑231), and myelogenous leukemia (K562) cell lines [1]. Its methyl ester congener is the only member of the series for which a single‑crystal X‑ray structure has been reported, providing unambiguous stereochemical proof of the Z‑configuration [1]. The primary research literature reports quantitative, comparator‑anchored biological data for this exact compound, enabling evidence‑based procurement decisions.

Why Unverified 5‑Arylidene‑TZD Analogs Cannot Substitute for (Z)‑2‑(5‑(4‑methoxybenzylidene)‑2,4‑dioxothiazolidin‑3‑yl)propanoic acid in Antiproliferative Research


Within the 5‑arylidene‑2,4‑dioxothiazolidin‑3‑yl)propanoic acid series, seemingly minor structural variations—such as moving the methoxy group from the para to the meta position on the benzylidene ring, or replacing the free carboxylic acid with its methyl ester—produce quantitatively distinct antiproliferative profiles against the same cell lines [1]. The data demonstrate that acid‑to‑ester conversion alters the magnitude of HCT‑116 cell proliferation inhibition across the entire 0.01–100 µM concentration range, while positional isomerism of the methoxy substituent changes the inhibitory efficacy by up to 3‑fold at certain concentrations [1]. Furthermore, the Z‑stereochemistry of the exocyclic double bond is essential for activity; the E‑isomer or stereochemically undefined material lacks validated biological benchmarking [1]. Generic substitution without structural and stereochemical verification therefore risks introducing an uncharacterized analog with unpredictable potency and invalidates comparability to published structure–activity data.

Quantitative Comparative Evidence for (Z)‑2‑(5‑(4‑methoxybenzylidene)‑2,4‑dioxothiazolidin‑3‑yl)propanoic acid Against the Closest Analogs


Free Acid vs. Methyl Ester: Differential Antiproliferative Potency Against HCT‑116 Colon Cancer Cells

In a direct head‑to‑head comparison within the same study, the free acid (compound 8, CAS 489397‑78‑6) and its corresponding methyl ester (compound 2) exhibited quantitatively distinct antiproliferative profiles against HCT‑116 human colon cancer cells assessed by MTT assay after 48 h exposure [1]. At the highest concentration tested (100 µM), the acid produced 18.27 ± 1.78% inhibition versus 16.90 ± 1.88% for the ester—a marginal difference. However, at the lowest concentration (0.01 µM), the ester achieved 11.15 ± 3.58% inhibition whereas the acid reached only 6.76 ± 2.26%, representing a 1.65‑fold advantage for the ester [1]. Across the intermediate concentrations (50, 10, 1, and 0.1 µM), the ester consistently out‑performed the acid, indicating that the methyl ester prodrug form provides superior antiproliferative efficacy across a broader concentration window in this in vitro model.

Antiproliferative activity Colon cancer HCT-116

Para‑Methoxy vs. Para‑Hydroxy Substituent: Comparative HCT‑116 Inhibition Profiles

When compared against its para‑hydroxy analog (compound 9) within the same study, the 4‑methoxy acid demonstrated a markedly different antiproliferative profile against HCT‑116 cells [1]. At 10 µM, the 4‑hydroxy compound achieved 12.75 ± 5.05% inhibition, nearly double the 6.47 ± 1.79% of the 4‑methoxy derivative. At 1 µM, this gap widened to 2.3‑fold (17.91 ± 0.54% vs. 7.83 ± 1.85%). At the lowest concentration (0.01 µM), the 4‑hydroxy analog maintained 13.05 ± 4.58% inhibition versus 6.76 ± 2.26% for 4‑methoxy, a 1.93‑fold difference [1]. This pattern demonstrates that the 4‑hydroxy substitution confers meaningfully higher antiproliferative potency across multiple concentrations in the HCT‑116 model, establishing a clear rank‑order distinction between these two closely related analogs.

Structure-activity relationship Substituent effect Colon cancer

Para‑Methoxy vs. Meta‑Methoxy Positional Isomerism: Impact on HCT‑116 Antiproliferative Activity

The positional isomer of the target compound with the methoxy group in the meta position (compound 10) was evaluated in the same experimental series [1]. At 100 µM, the 3‑methoxy isomer achieved 25.74 ± 0.54% inhibition versus 18.27 ± 1.78% for the 4‑methoxy isomer, a 1.41‑fold difference. At 50 µM, the gap widened to 1.62‑fold (28.05 ± 4.52% vs. 17.38 ± 4.11%). Most notably, at the lowest concentration of 0.01 µM, the 3‑methoxy isomer reached 16.31 ± 4.22% inhibition compared to only 6.76 ± 2.26% for the 4‑methoxy—a 2.41‑fold advantage [1]. Across all six tested concentrations, the meta‑substituted isomer consistently outperformed the para‑substituted target compound, with the largest relative differences occurring at lower concentrations. This divergent behavior between positional isomers underscores that the substitution pattern on the benzylidene ring is a critical determinant of antiproliferative potency in this chemotype.

Positional isomer Methoxy substituent Anticancer SAR

Z‑Stereochemistry Confirmation via Single‑Crystal X‑Ray Diffraction of the Methyl Ester Congener

The Z‑configuration of the exocyclic double bond at C5 was unambiguously established by single‑crystal X‑ray diffraction analysis of methyl‑2‑(5‑(4‑methoxybenzylidene)‑2,4‑dioxotetrahydrothiazole‑3‑yl)propionate, the methyl ester analog of the target compound [1]. The crystal structure confirmed the orthorhombic system (space group Pbcn) with unit‑cell parameters a = 16.7715(4) Å, b = 7.5358(8) Å, c = 24.9575(13) Å, and Z = 8, with a final R factor of 0.0365 [1]. Among the 12 compounds (6 esters and 6 acids) synthesized in the study, only the 4‑methoxybenzylidene ester was successfully crystallized and structurally characterized, making it the sole experimentally validated stereochemical reference for the entire series. All other members of the series rely on spectroscopic inference for stereochemical assignment, whereas the 4‑methoxy derivative provides atom‑level structural certainty.

X-ray crystallography Stereochemistry Z-configuration

Absence of Antimicrobial Activity: Selectivity Profile for Anticancer‑Focused Research Programs

None of the 12 synthesized compounds, including the target compound (compound 8), exhibited antimicrobial activity against a panel of Gram‑positive and Gram‑negative bacteria and the yeast Candida albicans when tested in vitro [1]. The tested microorganisms included Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and clinical isolates of E. coli, Proteus mirabilis, Pseudomonas aeruginosa, Enterococcus faecalis, S. aureus, and C. albicans [1]. This universal lack of antibacterial and antifungal activity across the entire compound series provides a defined selectivity window: these TZD‑propanoic acid derivatives are antiproliferative against cancer cell lines without concurrent antimicrobial effects, distinguishing them from many other thiazolidinone chemotypes that exhibit broad‑spectrum antimicrobial activity.

Antimicrobial activity Selectivity Drug discovery

Validated Application Scenarios for (Z)‑2‑(5‑(4‑methoxybenzylidene)‑2,4‑dioxothiazolidin‑3‑yl)propanoic acid Based on Quantitative Comparative Evidence


Structurally Authenticated Reference Standard for Computational Drug Design and Docking Studies

The target compound, as the free acid analog of the only crystallographically characterized member of this 2‑(5‑arylidene‑2,4‑dioxotetrahydrothiazole‑3‑yl)propanoic acid series, serves as the most reliable starting point for computational modeling workflows [1]. The Z‑configuration and bond geometry confirmed by X‑ray diffraction of the methyl ester provide atomic‑resolution structural parameters (orthorhombic, Pbcn, a = 16.7715 Å, b = 7.5358 Å, c = 24.9575 Å, R = 0.0365) that can be translated to the acid form for molecular docking, pharmacophore generation, and molecular dynamics simulations [1]. No other member of the series offers experimentally determined three‑dimensional coordinates, making the 4‑methoxy derivative indispensable for in silico studies requiring validated input geometries.

Controlled Low‑Potency Comparator in Dose‑Response Studies of 5‑Arylidene‑TZD Antiproliferative Agents

Because the 4‑methoxy acid (compound 8) consistently shows lower HCT‑116 antiproliferative activity than its 3‑methoxy (compound 10) and 4‑hydroxy (compound 9) analogs—with the 3‑OMe isomer achieving 2.41‑fold higher inhibition at 0.01 µM (16.31% vs. 6.76%) and the 4‑OH analog reaching 2.3‑fold higher inhibition at 1 µM (17.91% vs. 7.83%)—the 4‑methoxy derivative can be strategically employed as a low‑potency benchmark to define the dynamic range of the assay and to validate that observed potency differences between more active analogs exceed assay variability [1].

Synthetic Intermediate for Ester Prodrug Development with Documented Activity Baseline

The free acid form provides a versatile synthetic handle for esterification, amidation, or salt formation, enabling exploration of prodrug strategies while maintaining full traceability to published biological data [1]. The corresponding methyl ester (compound 2) has been shown to outperform the acid across the HCT‑116 concentration range, with a 1.65‑fold advantage at 0.01 µM, providing a validated benchmark for evaluating new ester derivatives [1]. Researchers designing novel prodrugs can use the acid as a common starting material and reference the existing ester data to quantify the impact of ester moiety modifications on antiproliferative activity.

Cancer‑Selective Screening Libraries Requiring Absence of Antimicrobial Interference

The demonstrated lack of antimicrobial activity against Gram‑positive bacteria, Gram‑negative bacteria, and C. albicans makes this compound suitable for inclusion in anticancer screening decks where concurrent antimicrobial effects are undesirable [1]. In cell‑based antiproliferative assays, compounds with antibacterial activity can introduce artifacts through effects on potential microbial contaminants or through off‑target mechanisms that confound interpretation of cancer‑specific cytotoxicity. The confirmed absence of antimicrobial activity in this series eliminates this confounding variable, supporting cleaner data interpretation in high‑throughput anticancer screening campaigns [1].

Quote Request

Request a Quote for (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.